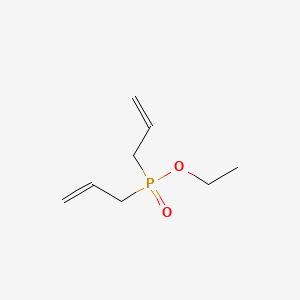
1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Preparation Methods
The synthesis of 1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of diphenylphosphine with ortho-phenylenediamine in the presence of sulfur. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in drug development or material science.
Comparison with Similar Compounds
1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:
- 1,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
These compounds share structural similarities but differ in their chemical properties and applications
Properties
CAS No. |
4601-98-3 |
|---|---|
Molecular Formula |
C18H15N2PS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,3-diphenyl-2-sulfanylidene-1H-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C18H15N2PS/c22-21(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(21)15-9-3-1-4-10-15/h1-14H,(H,19,22) |
InChI Key |
FWIBHYFAQQEQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NP2(=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)



![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)
